- Organosulfur chemistry. IV. New reduction of sulfoxides and sulfilimines to sulfides with zinc/1,4-dibromobutane, a proposal for a radical-forming electron transfer processChemical & Pharmaceutical Bulletin, 1987, 35(10), 4351-4,
Cas no 92-85-3 (Thianthrene)
Thianthrene structure
Thianthrene Properties
Names and Identifiers
-
- Thianthrene
- Thianthren
- Thiaanthrene
- 9,10-Dithiaanthracene
- dibenzo-1,4-dithiin
- dibenzothiaphene
- DIPHENYLENE DISULFIDE
- diphenylene disulphide
- Dibenzodithiodioxane
- NSC 439
- NSC439
- GVIJJXMXTUZIOD-UHFFFAOYSA-N
- 4139V9M46H
- C12H8S2
- Thianthrene, 97%
- PubChem10848
- KSC487C5R
- NE10376
- VZ33859
- SY051640
- UNII-4139V9M46H
- AB00990919-03
- EN300-20686
- AKOS000279684
- DB-057337
- SCHEMBL7786
- CS-W014836
- HY-W014120
- EINECS 202-197-0
- T0184
- CHEMBL488176
- W-100269
- AE-641/04637003
- CU-00000000457-1
- AI3-00638
- InChI=1/C12H8S2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8
- MFCD00005065
- DS-4155
- AC-16498
- NS00041440
- Q424898
- CHEBI:64511
- Z104479794
- Thianthrene, NIST SRM 1656, combustion calorimetric standard
- AB00990919-01
- NSC-439
- AC7909
- 92-85-3
- DTXSID6059071
- NCGC00341178-01
- +Expand
-
- MFCD00005065
- GVIJJXMXTUZIOD-UHFFFAOYSA-N
- 1S/C12H8S2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H
- S1C2C(=CC=CC=2)SC2C1=CC=CC=2
Computed Properties
- 216.00700
- 0
- 2
- 0
- 216.006742
- 14
- 163
- 0
- 0
- 0
- 0
- 0
- 1
- 4.6
- nothing
- 0
- 50.6
Experimental Properties
- 4.30240
- 50.60000
- 1.6210 (estimate)
- 364-366 °C(lit.)
- 151-155 °C (lit.)
- 170.8 ºC
- DMF: soluble
- White or light yellow powder
- Not determined
- 1.4420
Thianthrene Security Information
- 3
- 24/25
- NONH for all modes of transport
- Store in a cool, dry place. Keep container closed when not in use.
Thianthrene Customs Data
- 29349990
-
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Thianthrene Price
Thianthrene Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: 1,4-Dibromobutane , Zinc
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Potassium fluoride , 18-Crown-6 Solvents: Acetonitrile ; 2 min, rt
1.2 16 h, rt
1.2 16 h, rt
Reference
- Exploiting amphiphilicity: facile metal free access to thianthrenes and related sulphur heterocyclesChemical Communications (Cambridge, 2015, 51(44), 9165-9168,
Synthetic Circuit 6
Reaction Conditions
1.1 Solvents: Dichloromethane ; 0.5 h, rt
Reference
- Photo SN-bond cleavage and related reactions of thianthrene sulfilimine derivativesTetrahedron, 2007, 63(32), 7708-7716,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium chloride , 1,5-Bis(diphenylphosphino)pentane Solvents: Toluene ; rt; 5 h, 160 °C
Reference
- Palladium- and nickel-catalyzed synthesis of thioethers via thioesters - Aryl halides couplingTetrahedron Letters, 2023, 119,,
Synthetic Circuit 8
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Tempo Solvents: Dimethyl sulfoxide ; 12 h, 23 °C
Reference
- Catalyst-free, direct synthesis of dibenzothiophenesTetrahedron Letters, 2022, 104,,
Synthetic Circuit 11
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Iodobenzene , Propanoic acid, 2,2-dimethyl-, cesium salt (1:1) Catalysts: Palladium, bis(acetonitrile)dichloro- , Bis[2-(diphenylphosphino)phenyl] ether Solvents: Dimethylacetamide ; rt → 140 °C; 24 h, 140 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
- A Pd-catalyzed optional approach for the synthesis of dibenzothiophenesOrganic & Biomolecular Chemistry, 2018, 16(12), 2083-2087,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Potassium carbonate , Sulfur Catalysts: 1,10-Phenanthroline , Copper bromide (CuBr) Solvents: Dimethyl sulfoxide ; rt → 90 °C; 24 h, 90 °C; cooled
1.2 Reagents: Sodium thiosulfate Solvents: Water ; cooled
1.2 Reagents: Sodium thiosulfate Solvents: Water ; cooled
Reference
- Organic compound with fused heteroaromatic ring of fluorene or 9-silafluorene, electronic element containing the same and its electronic device, World Intellectual Property Organization, , ,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide , Tripotassium phosphate Catalysts: Copper iron oxide (CuFe2O4) Solvents: Water ; 12 h, 100 °C
Reference
- Magnetically Separable CuFe2O4 Nanoparticles Catalyzed Ligand-Free C-S Coupling in Water: Access to (E)- and (Z)-Styrenyl-, Heteroaryl and Sterically Hindered Aryl SulfidesAdvanced Synthesis & Catalysis, 2013, 355(11-12), 2285-2296,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Carbon disulfide , 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Cuprous iodide Solvents: Toluene ; 12 h, 100 °C
Reference
- Cu-Catalyzed Synthesis of Diaryl Thioethers and S-Cycles by Reaction of Aryl Iodides with Carbon Disulfide in the Presence of DBUJournal of Organic Chemistry, 2013, 78(10), 5001-5006,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Thioacetamide , Cesium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide , Water ; 36 h, 120 °C
1.2 Reagents: Water
1.2 Reagents: Water
Reference
- Ligand-free copper-catalyzed synthesis of diaryl thioethers from aryl halides and thioacetamideSynlett, 2011, (1), 134-138,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: 1,4-Dihydro-N-(phenylmethyl)-3-pyridinecarboxamide Catalysts: Iron tetraphenylporphyrin chloride Solvents: Benzene
Reference
- meso-Tetraphenylporphinatoiron catalyzed reductive cleavage of some sulfur-oxygen, sulfur-nitrogen, and sulfur-carbon bonds in sulfoxides and sulfiliminesJournal of the Chemical Society, 1989, (8), 1431-5,
Synthetic Circuit 18
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Copper
Reference
- Cyclic disulfides derived from diphenylJournal of the Chemical Society, 1928, 1141, 1141-9,
Thianthrene Raw materials
- Diphenyl Sulfide
- Borate(1-),tetrafluoro-
- 1,2-Benzenedithiol (>85%)
- Thianthrene, 5-oxide
- 5-Iminothianthrene
- 1,3-Benzodithiol-2-imine
- 1,2-Diiodobenzene
- 2-Bromo-benzenethiol
- 1-iodo-2-[(2-iodophenyl)disulfanyl]benzene
- 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
Thianthrene Preparation Products
Thianthrene Suppliers
Hubei Baidu Chemistry Co.,Ltd.
Audited Supplier
(CAS:92-85-3)
PENG XING
18871490324
1400878899@qq.com
J&K Scientific
Audited Supplier
(CAS:92-85-3)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
JIANG SU RUN FENG HE CHENG Technology Co., Ltd.
Audited Supplier
(CAS:92-85-3)
CAI JING LI
18662931390
507167383@qq.com
SHANG HAI MAI RUI ER SHENG HUA Technology Co., Ltd.
Audited Supplier
(CAS:92-85-3)
HUANG JING LI
18025840623
sz@meryer.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:92-85-3)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:92-85-3)
TANG SI LEI
15026964105
2881489226@qq.com
Thianthrene Related Literature
-
1. Dielectric studies of configurational changes in cyclohexane and thianthrene structuresMansel Davies,Julian Swain Trans. Faraday Soc. 1971 67 1637
-
Manli Fu,Chenyang Zhang,Yuan Chen,Kun Fan,Guoqun Zhang,Jincheng Zou,Yanbo Gao,Huichao Dai,Xiaobo Wang,Chengliang Wang Chem. Commun. 2022 58 11993
-
Yanjiao Xiong,Xiaoyi Zhang,Hong-Mei Guo,Xuesong Wu Org. Chem. Front. 2022 9 3532
-
Kaiyong Sun,Wei Jiang,Xinxin Ban,Bin Huang,Zhaohang Zhang,Muyang Ye,Yueming Sun RSC Adv. 2016 6 22137
-
Huan Meng,Ming-Shang Liu,Wei Shu Chem. Sci. 2022 13 13690
-
Stephan Amthor,Christoph Lambert,Barbara Graser,Dirk Leusser,Carola Selinka,Dietmar Stalke Org. Biomol. Chem. 2004 2 2897
-
Martin E. Speer,Martin Kolek,Jean Jacques Jassoy,Jennifer Heine,Martin Winter,Peter M. Bieker,Birgit Esser Chem. Commun. 2015 51 15261
-
8. One-step synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactionsKou P. Kawahara,Hideto Ito,Kenichiro Itami Org. Chem. Front. 2023 10 1880
-
Jordan Labrecque,Yae-In Cho,Daniel K. McIntosh,Faridat Agboola,Michael J. Rose Dalton Trans. 2023 52 4028
-
Jordan Labrecque,Yae-In Cho,Daniel K. McIntosh,Faridat Agboola,Michael J. Rose Dalton Trans. 2023 52 4028
92-85-3 (Thianthrene) Related Products
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:92-85-3)Thianthrene
99%
500g
178.0